(5E)-5-(4-isobutoxy-3-methoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
- The compound’s IUPAC name is (5E)-5-(4-isobutoxy-3-methoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one .
- It belongs to the class of thiazole-based heterocycles .
- The compound’s structure consists of a thiazole ring fused with a triazole ring and a thienyl group.
- Thiazoles and triazoles are known for their diverse biological activities, making this compound intriguing for further study.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound’s mechanism depends on its specific targets.
- It might inhibit enzymes, modulate signaling pathways, or affect cellular processes.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s detailed properties and applications may evolve as research progresses
Properties
Molecular Formula |
C20H19N3O3S2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(5E)-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H19N3O3S2/c1-12(2)11-26-14-7-6-13(9-15(14)25-3)10-17-19(24)23-20(28-17)21-18(22-23)16-5-4-8-27-16/h4-10,12H,11H2,1-3H3/b17-10+ |
InChI Key |
PULIIXIHYNMIBA-LICLKQGHSA-N |
Isomeric SMILES |
CC(C)COC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CS4)S2)OC |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CS4)S2)OC |
Origin of Product |
United States |
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